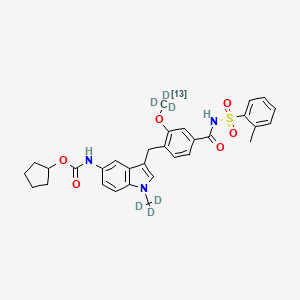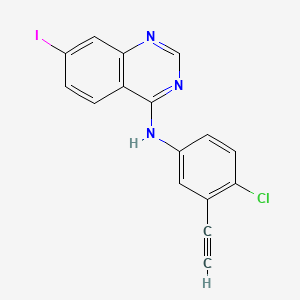
(Rac)-Phorbol-12-(2-methylbutyrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Phorbol-12-(2-methylbutyrate) is a synthetic derivative of phorbol, a natural compound found in the seeds of the Croton tiglium plant Phorbol esters are known for their biological activity, particularly in the activation of protein kinase C (PKC), which plays a crucial role in various cellular processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Phorbol-12-(2-methylbutyrate) typically involves the esterification of phorbol with 2-methylbutyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through techniques such as chromatography.
Industrial Production Methods: Industrial production of (Rac)-Phorbol-12-(2-methylbutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large esterification kettles, where phorbol and 2-methylbutyric acid are combined with a catalyst and refluxed. The product is then purified using industrial-scale chromatography or distillation methods to ensure high purity and yield.
化学反応の分析
Types of Reactions: (Rac)-Phorbol-12-(2-methylbutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced phorbol derivatives.
Substitution: The ester group in (Rac)-Phorbol-12-(2-methylbutyrate) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized phorbol derivatives with altered biological activity.
Reduction: Reduced phorbol derivatives with potential changes in biological properties.
Substitution: Substituted phorbol esters with diverse functional groups.
科学的研究の応用
(Rac)-Phorbol-12-(2-methylbutyrate) has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in activating protein kinase C and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate cell proliferation and apoptosis.
Industry: Utilized in the development of biochemical assays and as a reference compound in analytical chemistry.
作用機序
(Rac)-Phorbol-12-(2-methylbutyrate) exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, modulating cellular processes such as gene expression, cell proliferation, and apoptosis. The specific molecular targets and pathways involved in these effects are subjects of ongoing research.
類似化合物との比較
Phorbol-12-myristate-13-acetate (PMA): Another phorbol ester known for its potent PKC activation.
Phorbol-12,13-dibutyrate (PDBu): A phorbol ester with similar biological activity to (Rac)-Phorbol-12-(2-methylbutyrate).
Phorbol-12,13-diacetate (PDA): A phorbol ester with distinct biological properties.
Uniqueness: (Rac)-Phorbol-12-(2-methylbutyrate) is unique due to its specific ester group, which may confer distinct biological properties compared to other phorbol esters. Its ability to activate PKC and modulate cellular processes makes it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C25H36O7 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate |
InChI |
InChI=1S/C25H36O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h8-9,12,14,16-18,20,26,29-31H,7,10-11H2,1-6H3 |
InChIキー |
ATDPVGPMLIBMTI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
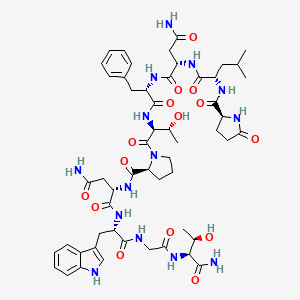

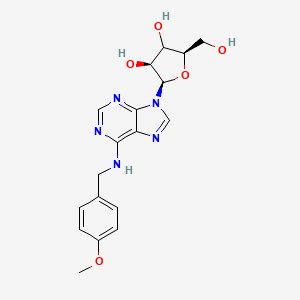
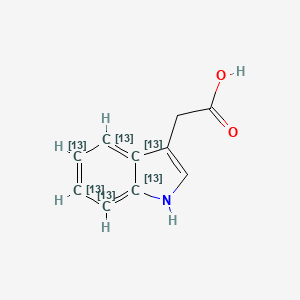
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)



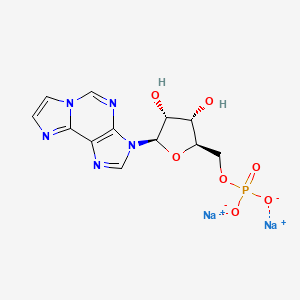
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)

